methyl 4-[({[6-({(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
METHYL 4-[2-({6-[(E)-{[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .
Preparation Methods
The synthesis of METHYL 4-[2-({6-[(E)-{[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE involves multiple steps, typically starting with the preparation of benzothiazole derivatives. Common synthetic routes include the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions . Industrial production methods often employ green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
METHYL 4-[2-({6-[(E)-{[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, disrupt cellular processes, and modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other benzothiazole derivatives, METHYL 4-[2-({6-[(E)-{[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE stands out due to its unique structural features and enhanced biological activity. Similar compounds include:
- 2-Amino-6-methylbenzothiazole
- 2-Benzothiazolamine
- 6-Methyl-2-aminobenzothiazole
These compounds share the benzothiazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C31H21N5O5S4 |
---|---|
Molecular Weight |
671.8 g/mol |
IUPAC Name |
methyl 4-[[2-[[6-[[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C31H21N5O5S4/c1-41-29(38)19-7-9-20(10-8-19)33-28(37)17-42-30-34-23-12-11-21(15-27(23)45-30)32-16-18-6-13-26(24(14-18)36(39)40)44-31-35-22-4-2-3-5-25(22)43-31/h2-16H,17H2,1H3,(H,33,37) |
InChI Key |
IDTSQVXTHFBCNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC(=C(C=C4)SC5=NC6=CC=CC=C6S5)[N+](=O)[O-] |
Origin of Product |
United States |
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